8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
“8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines are an important class of compounds in medicinal chemistry, known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.COc1ccc2CNCCc2c1
. This indicates that the compound has a chlorine atom (Cl), a methoxy group (COc1), and a tetrahydroisoquinoline core (ccc2CNCCc2c1).
Scientific Research Applications
Antitumor Activity
Methoxy‐indoloisoquinolines and their dihydroderivatives, synthesized using the Bischler‐Napieralski reaction, exhibit cytostatic activity. For example, trimethoxy‐5,6‐dihydroindoloisoquinoline and tetramethoxyindoloisoquinoline have been shown to inhibit cell proliferation in leukemia and mammary tumor cells, highlighting their potential in cancer research (Ambros, Angerer, & Wiegrebe, 1988).
Radiochemical Synthesis for In Vivo Studies
The compound [Tetrazoyl-11C]LY202157, synthesized from a bromo precursor similar to 8-Bromo-6-methoxy-tetrahydroisoquinoline, has been developed for in vivo studies of the NMDA receptor channel complex. This research is significant in neuroscience, particularly in studying brain function and disorders (Ponchant et al., 2000).
Synthesis of Naphthoisoquinoline Quinones
Research into the synthesis of naphthoisoquinoline quinones from methoxyacetophenones has implications for the development of new compounds with potential biological activities. This research contributes to the field of medicinal chemistry and drug discovery (Croisy-Delcey et al., 1991).
Antileishmanial Drug Metabolism
Studying the metabolism of 8-aminoquinoline drugs, such as 8-(6-diethylaminohexylamino)-6-methoxy-lepidine dihydrochloride, in rat liver microsomes provides insights into their biotransformation and potential efficacy as antileishmanial agents. This research is crucial for understanding drug action and optimizing therapeutic strategies (Theoharides, Chung, & Velázquez, 1985).
Chemical Reactivity Studies
Studies on the reactivity of the quinoline ring system, including bromoquinolines, contribute to a deeper understanding of chemical reactions and synthesis strategies in organic chemistry. This knowledge is fundamental for the development of new compounds and materials (Håheim et al., 2019).
Supramolecular Chemistry
Research on 8-hydroxyquinoline and its derivatives, including brominated tetrahydroisoquinolines, focuses on their applications in supramolecular chemistry for creating sensors, emitting devices, and self-assembled aggregates. This research is essential for advancing materials science and nanotechnology (Albrecht, Fiege, & Osetska, 2008).
Future Directions
The future research directions could involve exploring the biological activities of “8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” and its potential applications in medicinal chemistry. Further studies could also focus on developing efficient synthesis methods for this compound and investigating its reaction mechanisms .
Mechanism of Action
Target of Action
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), an important structural motif of various natural products and therapeutic lead compounds . THIQs are known to function as antineuroinflammatory agents . .
Mode of Action
It is known that thiqs can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide . This suggests that the compound might interact with its targets through oxidation reactions.
Biochemical Pathways
Thiqs are key fragments of a diverse range of alkaloids and bioactive molecules , suggesting that they may influence multiple biochemical pathways.
Result of Action
Thiq derivatives have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial, among others .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Properties
IUPAC Name |
8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8;/h4-5,12H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRIUCRXAPOCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C(=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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